molecular formula C5H3ClN2O3 B1589769 3-Chloro-5-nitropyridin-4-ol CAS No. 31872-64-7

3-Chloro-5-nitropyridin-4-ol

Cat. No.: B1589769
CAS No.: 31872-64-7
M. Wt: 174.54 g/mol
InChI Key: VEOKYVSPRSTYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-nitropyridin-4-ol: is a heterocyclic organic compound with the molecular formula C5H3ClN2O3 and a molecular weight of 174.54 g/mol It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a nitro group at the fifth position, and a hydroxyl group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of 3-Chloro-5-nitropyridin-4-ol can be achieved through several synthetic routesThe nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the hydroxylation can be performed using various oxidizing agents .

Industrial Production Methods:

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

3-Chloro-5-nitropyridin-4-ol is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology and Medicine:

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. These derivatives may exhibit antimicrobial, antiviral, or anticancer activities, making them valuable in drug discovery and development .

Industry:

The compound is also utilized in the development of advanced materials, such as polymers and dyes. Its unique chemical properties allow for the modification of material characteristics, enhancing their performance in various industrial applications .

Mechanism of Action

The mechanism of action of 3-Chloro-5-nitropyridin-4-ol and its derivatives depends on their specific molecular targets. In biological systems, these compounds may interact with enzymes or receptors, inhibiting or modulating their activity. For example, the nitro group can participate in redox reactions, affecting cellular processes. The chlorine and hydroxyl groups may facilitate binding to specific sites on target proteins, influencing their function .

Comparison with Similar Compounds

Comparison:

3-Chloro-5-nitropyridin-4-ol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns in substitution and redox reactions, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

3-chloro-5-nitro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O3/c6-3-1-7-2-4(5(3)9)8(10)11/h1-2H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOKYVSPRSTYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474405
Record name 3-Chloro-5-nitropyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31872-64-7
Record name 3-Chloro-5-nitro-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31872-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-nitropyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-nitropyridin-4-ol
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-nitropyridin-4-ol
Reactant of Route 3
3-Chloro-5-nitropyridin-4-ol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-Chloro-5-nitropyridin-4-ol
Reactant of Route 5
Reactant of Route 5
3-Chloro-5-nitropyridin-4-ol
Reactant of Route 6
3-Chloro-5-nitropyridin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.